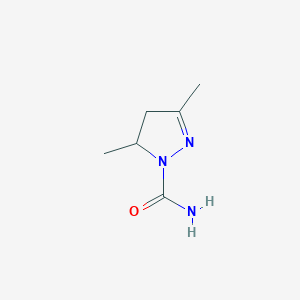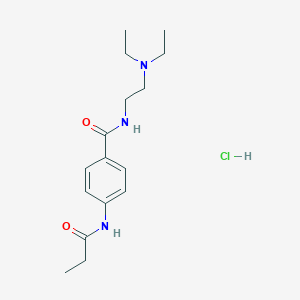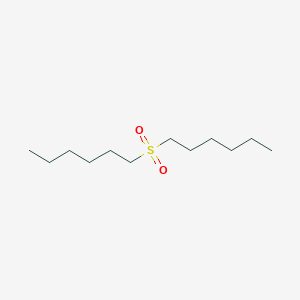
Dihexyl sulfone
Vue d'ensemble
Description
Diphenyl sulfone is an organosulfur compound with the formula (C6H5)2SO2 . It is a white solid that is soluble in organic solvents . It is used as a high-temperature solvent, useful for processing highly rigid polymers, e.g., PEEK, which only dissolve in very hot solvents .
Molecular Structure Analysis
The molecular formula of Diphenyl sulfone is C12H10O2S . The structure is also available as a 2D Mol file or as a computed 3D SD file .
Chemical Reactions Analysis
While specific chemical reactions involving “Dihexyl sulfone” are not available, Diphenyl sulfone has been demonstrated to participate in Pd-catalysed Suzuki–Miyaura type reactions . This emerging field is displaying sulfone derivatives as a new class of substrates enabling catalytic C–C and C–X bond construction .
Physical And Chemical Properties Analysis
Diphenyl sulfone has a molar mass of 218.27 g·mol−1 . It has a melting point of 123 °C (253 °F; 396 K) and a boiling point of 379 °C (714 °F; 652 K) .
Applications De Recherche Scientifique
Surface Sulfonation in Medical Devices : A study by Gourlay et al. (2010) demonstrated that surface sulfonation can retard the migration of plasticizers like DEHP in medical devices, potentially reducing associated inflammatory responses. This suggests a potential application in improving the biocompatibility of medical devices (Gourlay, Shedden, Horne, & Stefanou, 2010).
Environmental Applications : Yanatatsaneejit et al. (2005) used Dihexyl sulfosuccinate in a study on the froth flotation process for removing emulsified ethylbenzene from water, highlighting its potential application in environmental remediation and wastewater treatment (Yanatatsaneejit, Chavadej, Rangsunvigit, & Scamehorn, 2005).
Biodegradation Studies : Chmelárová et al. (2008) explored the primary biodegradation of Dihexyl sulfosuccinate, finding effective biotransformation rates in single and mixed bacterial cultures. This indicates its potential role in bioremediation processes (Chmelárová, Zavadska, Huska, & Tóth, 2008).
Chemical and Material Sciences : Eastoe et al. (2000) investigated the adsorption of various ionic surfactants, including sodium Dihexyl sulfosuccinate, at the air-water interface. This research has implications in the development of surfactants for industrial and consumer products (Eastoe, Nave, Downer, Paul, Rankin, Tribe, & Penfold, 2000).
Fuel Cell Applications : Matsumoto, Higashihara, and Ueda (2009) prepared locally and densely sulfonated poly(ether sulfone)s for fuel cell applications, highlighting the potential of sulfonated compounds in energy-related applications (Matsumoto, Higashihara, & Ueda, 2009).
Pharmaceutical Research : Alam et al. (2018) reviewed the synthesis, reactions, and applications of cyclic sulfone derivatives, emphasizing their importance in medicinal chemistry, including their use in the treatment of various diseases (Alam, Shimada, Jahan, Khan, Bhuiyan, Alam, & Matin, 2018).
Safety And Hazards
Orientations Futures
While specific future directions for “Dihexyl sulfone” are not available, Diphenyl sulfone-based dyes have shown excellent light-harvesting capability and exhibit efficient intramolecular charge transfer character upon excitation . This suggests potential future applications in the field of photovoltaics .
Propriétés
IUPAC Name |
1-hexylsulfonylhexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H26O2S/c1-3-5-7-9-11-15(13,14)12-10-8-6-4-2/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HBOOMWHZBIPTMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCS(=O)(=O)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H26O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00336816 | |
| Record name | dihexyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dihexyl sulfone | |
CAS RN |
16823-61-3 | |
| Record name | dihexyl sulfone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00336816 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Alkyl and aryl sulfides can be oxidized under mild, solvent-free conditions with good selectivity. If the oxidant is a mixture of sodium bromate and cation exchange resin, the products …
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[Nitroso(phenylmethyl)amino]benzoic acid](/img/structure/B93774.png)
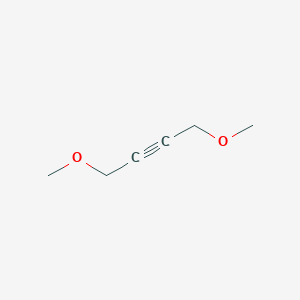
![1,2-Dimethylbenzo[a]pyrene](/img/structure/B93777.png)
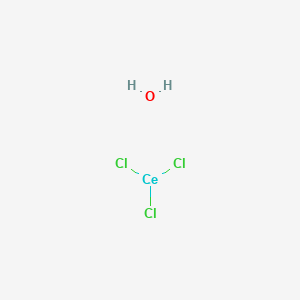
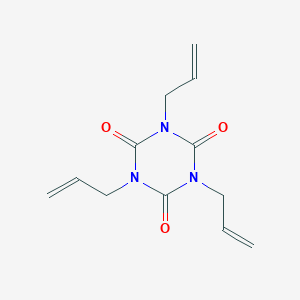



![Spiro[azetidine-2,9'-fluoren]-4-one, 3-ethyl-1,3-diphenyl-](/img/structure/B93791.png)



